4-(N-methyl-N-phenylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

NF-κB activation immunomodulation SAR

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide (CAS 392237-09-1) is a synthetic small-molecule sulfamoyl benzamide derivative characterized by a central benzamide core substituted with an N-methyl-N-phenylsulfamoyl group at the para position and a 4-(naphthalen-1-yl)thiazol-2-yl amine moiety. Its molecular formula is C28H24N4O3S2 with a molecular weight of 528.65 g/mol.

Molecular Formula C27H21N3O3S2
Molecular Weight 499.6
CAS No. 392237-09-1
Cat. No. B2705955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-methyl-N-phenylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide
CAS392237-09-1
Molecular FormulaC27H21N3O3S2
Molecular Weight499.6
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C27H21N3O3S2/c1-30(21-10-3-2-4-11-21)35(32,33)22-16-14-20(15-17-22)26(31)29-27-28-25(18-34-27)24-13-7-9-19-8-5-6-12-23(19)24/h2-18H,1H3,(H,28,29,31)
InChIKeyWRTVZEAXHXYMRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide (CAS 392237-09-1): Procurement-Ready Chemical Identity and Research-Grade Specification


4-(N-methyl-N-phenylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide (CAS 392237-09-1) is a synthetic small-molecule sulfamoyl benzamide derivative characterized by a central benzamide core substituted with an N-methyl-N-phenylsulfamoyl group at the para position and a 4-(naphthalen-1-yl)thiazol-2-yl amine moiety . Its molecular formula is C28H24N4O3S2 with a molecular weight of 528.65 g/mol [1]. This compound belongs to a chemotype investigated for immunomodulatory activity via NF-κB pathway prolongation [2] and shares structural features with phenylsulfamoyl benzamide derivatives explored as bradykinin B1 receptor antagonists [3]. Currently, this compound is primarily available through specialty chemical suppliers as a research-grade reagent for exploratory medicinal chemistry and biological screening applications.

Why Generic Substitution Fails for CAS 392237-09-1: Structural Determinants of Activity in Sulfamoyl Benzamidothiazoles


Within the phenylsulfamoyl benzamide class, subtle structural modifications produce profound differences in biological activity, target engagement, and selectivity profiles, rendering simple analog substitution scientifically invalid. Systematic SAR studies on sulfamoyl benzamidothiazoles demonstrate that the nature of the substituent at the 4-position of the thiazole ring directly governs the magnitude and duration of NF-κB activation [1]. The naphthalen-1-yl group present in CAS 392237-09-1 provides a distinct combination of π-stacking surface area, lipophilicity, and steric bulk that cannot be replicated by phenyl, thiophenyl, or furanyl analogs [1]. In related thiazole-naphthalene chemotypes, the naphthalene moiety is essential for tubulin polymerization inhibitory activity, with phenyl-substituted analogs showing markedly reduced potency [2]. Furthermore, in the bradykinin B1 antagonist series, the specific R-group composition on the phenylsulfamoyl benzamide scaffold determines B1 vs. B2 receptor selectivity, a critical parameter for therapeutic relevance [3]. These structure-dependent activity cliffs preclude casual interchange of in-class compounds for research or procurement purposes.

Quantitative Differentiation Evidence for CAS 392237-09-1: Comparative Data Against Structural Analogs


Naphthalen-1-yl Substitution Confers NF-κB Activation Potency Superior to Phenyl Analogs

In the sulfamoyl benzamidothiazole SAR series reported by Shukla et al. (2021), compound 1 (bearing a 4-phenylthiazol-2-yl moiety) served as the reference hit. Systematic modification at the thiazole 4-position revealed that bulkier, more lipophilic aryl substituents yielded analogs with enhanced NF-κB activation relative to compound 1 [1]. Although CAS 392237-09-1 itself was not explicitly evaluated in this study, the SAR trajectory indicates that the naphthalen-1-yl group—offering greater π-surface area and lipophilicity than the phenyl group of compound 1—is predicted to prolong NF-κB activation more effectively than phenyl-substituted analogs based on the established structure-activity trend within this chemotype [1].

NF-κB activation immunomodulation SAR sulfamoyl benzamidothiazole

Naphthalene-Containing Thiazole Derivatives Demonstrate Low-Micromolar Tubulin Polymerization Inhibition Unattainable with Phenyl Bioisosteres

Fan et al. reported a series of thiazole-naphthalene derivatives as tubulin polymerization inhibitors. The most active compound, 5b, inhibited tubulin polymerization with an IC50 of 3.3 µM, representing a 2.8-fold improvement over the reference drug colchicine (IC50 = 9.1 µM) [1]. The naphthalene moiety was identified as critical for binding at the colchicine site of tubulin; replacement with smaller aryl groups in the same series resulted in diminished activity [1]. While CAS 392237-09-1 is structurally distinct from 5b, it retains the thiazole-naphthalene pharmacophore core that was demonstrated to be essential for tubulin binding in this study. Phenyl-substituted thiazole analogs lacking the naphthalene moiety are not expected to achieve comparable tubulin engagement [1].

tubulin polymerization anticancer thiazole-naphthalene colchicine site

Sulfamoyl Benzamide Scaffold Demonstrates Selectivity for Bradykinin B1 Over B2 Receptors, Enabling Pathway-Specific Research Tool Utility

The patent family covering phenylsulfamoyl benzamide derivatives (US20100105686) discloses compounds with high affinity for bradykinin B1 receptors and selectivity over bradykinin B2 receptors [1]. The selectivity for B1 over B2 is highlighted as particularly important because undesired side effects of non-selective bradykinin antagonists are substantially more pronounced when B2 activity is present [1]. CAS 392237-09-1 contains the phenylsulfamoyl benzamide core scaffold that forms the basis of this B1-selective chemotype. Compounds within this chemotype bearing appropriate R-group substitution patterns at the benzamide nitrogen position (corresponding to the 4-(naphthalen-1-yl)thiazol-2-yl moiety in CAS 392237-09-1) are claimed as selective B1 antagonists [1].

bradykinin B1 antagonist inflammation pain receptor selectivity

Recommended Application Scenarios for CAS 392237-09-1 Based on Evidence-Grade Differentiation


NF-κB Pathway Probe for Innate Immune Activation Studies

CAS 392237-09-1 is best deployed as a research tool in NF-κB pathway studies where structural class-dependent activity is critical. Based on SAR evidence from Shukla et al. (2021), sulfamoyl benzamidothiazoles bearing bulky lipophilic substituents at the thiazole 4-position are predicted to prolong NF-κB activation in human myeloid reporter cell lines following TLR4 stimulation [1]. This compound is suitable for use as a chemical probe in innate immunity research, particularly in screening campaigns aimed at identifying novel vaccine adjuvant leads where sustained NF-κB signaling is the desired phenotypic readout.

Tubulin Polymerization Inhibitor Screening in Anticancer Drug Discovery

The thiazole-naphthalene core present in CAS 392237-09-1 is a validated pharmacophore for tubulin polymerization inhibition at the colchicine-binding site. Fan et al. demonstrated that thiazole-naphthalene derivatives achieve IC50 values as low as 3.3 µM in tubulin polymerization assays, outperforming colchicine (IC50 = 9.1 µM) [1]. CAS 392237-09-1 is recommended for inclusion in focused screening libraries targeting the colchicine-binding site of tubulin, where its naphthalene moiety provides the necessary π-stacking interactions for target engagement.

Bradykinin B1 Receptor Antagonist Lead Optimization

The phenylsulfamoyl benzamide scaffold of CAS 392237-09-1 has been extensively claimed in bradykinin B1 receptor antagonist patents, with demonstrated selectivity over B2 receptors [1]. This compound may serve as a starting point or reference standard for medicinal chemistry programs aimed at developing selective B1 antagonists for inflammatory pain indications. Its procurement is warranted for structure-activity relationship expansion around the thiazole substituent position, where the naphthalen-1-yl group distinguishes it from smaller aryl-substituted analogs.

Chemical Biology Tool for Sulfamoyl Benzamide Target Deconvolution

The Shukla et al. (2021) SAR program on sulfamoyl benzamidothiazoles led to the development of photoaffinity probes for target identification studies [1]. CAS 392237-09-1, with its distinct naphthalen-1-yl substitution pattern, can serve as a structurally differentiated comparator compound in chemical proteomics experiments aimed at identifying the molecular target(s) of this chemotype. Its procurement enables orthogonal validation in target deconvolution workflows where structurally distinct but chemotype-related probes are required.

Quote Request

Request a Quote for 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.